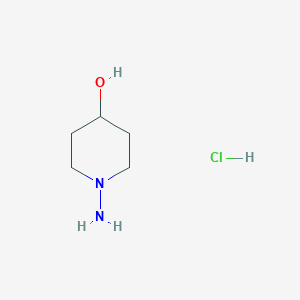

1-Aminopiperidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDSKKXVXQLYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 1-Aminopiperidin-4-ol hydrochloride in water and organic solvents

Solubility Profile and Characterization Strategy for 1-Aminopiperidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Aminopiperidin-4-ol hydrochloride , a critical intermediate in the synthesis of antimicrobial agents (e.g., tosufloxacin) and hydrazine-based heterocycles. While specific empirical solubility data for this salt is often proprietary or sparse in open literature, this guide synthesizes structure-property relationships (SPR), analogous salt behaviors, and thermodynamic principles to establish a predictive solubility profile. Furthermore, it outlines a validated experimental protocol for precise solubility determination, ensuring researchers can generate decision-quality data for process optimization.

Introduction: Structural & Thermodynamic Context

The solubility of 1-Aminopiperidin-4-ol hydrochloride is governed by the interplay between its ionic lattice energy and the solvation capability of the solvent.

-

Chemical Structure: The compound features a piperidine ring with a polar hydroxyl group at the C4 position and a hydrazine moiety (

) at the N1 position, stabilized as a hydrochloride salt. -

Key Solvation Drivers:

-

Ionic Interactions: The protonated hydrazine nitrogen (

) requires high-dielectric solvents (Water, DMSO) to overcome lattice enthalpy ( -

Hydrogen Bonding: The C4-hydroxyl group and the

tail act as both donors and acceptors, facilitating solubility in protic solvents. -

Lipophobicity: The ionic nature of the HCl salt drastically reduces solubility in non-polar organic solvents (Hexane, DCM), making them ideal anti-solvents for purification.

-

Predicted Solubility Profile

Based on Structure-Activity Relationships (SAR) of analogous piperidinol salts (e.g., 4-hydroxypiperidine HCl) and hydrazine derivatives, the following solubility classification is established for the researcher.

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Application Relevance |

| Class I: High Solvency | Water, DMSO, Methanol | > 100 mg/mL | Reaction media, NMR analysis ( |

| Class II: Temperature Dependent | Ethanol, Isopropanol (IPA) | 10 - 50 mg/mL | Critical for Purification. Soluble at reflux; sparingly soluble at RT. Ideal for recrystallization. |

| Class III: Low Solvency | Acetone, Acetonitrile, THF | < 5 mg/mL | Potential wash solvents to remove organic impurities without dissolving the salt. |

| Class IV: Anti-Solvents | Diethyl Ether, Hexane, DCM | < 0.1 mg/mL | Used to precipitate the salt from Class II solvents (e.g., EtOH/Ether precipitation). |

Process Insight: The high solubility in water necessitates careful pH control during extraction. To move the compound into an organic phase (e.g., DCM or EtOAc), the salt must first be neutralized to its free base form using a mild base (e.g.,

), though the free base itself remains relatively polar.

Experimental Protocol: Gravimetric Solubility Determination

To validate the specific solubility for regulatory or process scaling, the following "Shake-Flask" method is the gold standard. This protocol minimizes hygroscopic error—a common pitfall with amine hydrochloride salts.

Phase 1: Preparation

-

Drying: Dry the 1-Aminopiperidin-4-ol HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Solvent Selection: Choose three solvents based on the profile above (e.g., Water, Ethanol, Acetonitrile).

Phase 2: Saturation (The Equilibrium Workflow)

-

Add excess solid (~500 mg) to 2 mL of solvent in a crimp-sealed vial.

-

Agitation: Place in a thermomixer at 25°C (or target temp) for 24 hours .

-

Sedimentation: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 min).

Phase 3: Quantification

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Gravimetric Analysis: Transfer 1.0 mL of filtrate to a pre-weighed weighing boat. Evaporate solvent (vacuum or nitrogen stream) and weigh the residue.

-

Calculation:

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision logic for solvent selection during purification, based on the solubility differentials described above.

Figure 1: Purification workflow leveraging the temperature-dependent solubility in ethanol and anti-solvent effect of ether.

Thermodynamic Analysis (Van't Hoff Application)

For process chemists scaling up crystallization, understanding the Enthalpy of Solution (

The solubility (

-

Endothermic Dissolution: For this HCl salt,

is expected to be positive (heat is absorbed). This confirms that cooling crystallization is the most effective purification method. -

Experimental Validation: By measuring solubility at three temperatures (e.g., 25°C, 40°C, 60°C) and plotting

vs.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

Baliah, V., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[1] Link (Provides analogous solubility data for piperidine derivatives in ethanol/methanol systems).

- Grant, D. J. W. (2005). "Theory and Origin of Polymorphism and Solvatomorphism." Polymorphism in Pharmaceutical Solids.

-

PubChem. (n.d.). "1-Aminopiperidin-4-ol (Compound Summary)." National Center for Biotechnology Information. Link (Source for structural data and SAR inference).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for recrystallization solvent classes).[1]

Sources

Technical Guide: 1-Aminopiperidin-4-ol Hydrochloride (CAS 112193-41-6)

Document Control:

-

Subject: 1-Aminopiperidin-4-ol hydrochloride (1-Amino-4-hydroxypiperidine HCl)

-

CAS Registry Number: 112193-41-6

-

Classification: Bifunctional Heterocyclic Building Block

-

Version: 2.0 (Technical Whitepaper)

Executive Summary

1-Aminopiperidin-4-ol hydrochloride is a specialized heterocyclic building block characterized by two distinct functional groups: a secondary hydroxyl group at the C4 position and a hydrazine-like N-amino moiety at the N1 position. Unlike standard piperidines, the presence of the N-amino group confers enhanced nucleophilicity due to the alpha-effect , making this compound a critical intermediate in the synthesis of N-fused heterocycles, hydrazones, and bioactive peptidomimetics.

This guide provides a comprehensive technical analysis of CAS 112193-41-6, moving beyond basic MSDS data to offer actionable insights on handling, synthetic utility, and safety protocols for drug discovery applications.

Physiochemical Profile & Identity

The hydrochloride salt form improves the stability of the hydrazine moiety, which can be oxidation-sensitive in its free base form.

Chemical Identity Table[1]

| Property | Data |

| Chemical Name | 1-Aminopiperidin-4-ol hydrochloride |

| Synonyms | 1-Amino-4-hydroxypiperidine HCl; N-Aminopiperidin-4-ol HCl |

| CAS Number | 112193-41-6 |

| Molecular Formula | C₅H₁₂N₂O[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 152.62 g/mol (Salt); 116.16 g/mol (Free Base) |

| Structure | Piperidine ring with 4-OH and 1-NH₂ |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol; Sparingly soluble in DCM |

| Hygroscopicity | High (Store under desiccant) |

Structural Significance

The molecule features a 1,1-hydrazine motif embedded in a cyclic system.

-

N1-Amino Group: Acts as a potent nucleophile for condensation with aldehydes/ketones or acylation.

-

C4-Hydroxyl Group: Provides a handle for further derivatization (e.g., esterification, ether formation) or serves as a polarity modulator in medicinal chemistry scaffolds.

Safety & Handling (MSDS Analysis)

Critical Note: While specific toxicological data for this exact CAS is limited, its structural classification as a cyclic hydrazine derivative necessitates strict safety protocols. Hydrazine moieties can exhibit sensitizing properties and potential genotoxicity.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

-

Handling Protocol (The "Why" Behind the Safety)

The N-amino group is susceptible to oxidation, which can lead to the formation of diazenes or other reactive species. The HCl salt mitigates this, but exposure to moist air can lead to hydrolysis or clumping.

Visualization 1: Safety & Storage Logic Flow

Figure 1: Decision logic for safe handling and storage to prevent oxidative degradation.

Synthetic Utility & Applications

The primary value of 1-Aminopiperidin-4-ol HCl lies in its ability to form hydrazones and fused heterocycles .

The Alpha-Effect Application

The nitrogen atom at position 1 is bonded to another nitrogen, creating adjacent lone pair repulsion. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the terminal amino group significantly more nucleophilic than a standard primary amine (e.g., 4-aminopiperidine).

Key Reactions:

-

Hydrazone Formation: Condensation with ketones or aldehydes to create stable hydrazone linkers.

-

Pyrazolone Synthesis: Reaction with β-keto esters to form bicyclic pyrazolone systems.

-

Urea Formation: Reaction with isocyanates to form semicarbazide derivatives.

Experimental Protocol: Synthesis of a Hydrazone Derivative

Objective: To demonstrate the nucleophilic reactivity of the N-amino group by condensing 1-aminopiperidin-4-ol HCl with 4-chlorobenzaldehyde. This is a standard validation reaction for this building block.

Materials

-

1-Aminopiperidin-4-ol HCl (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Sodium Acetate (NaOAc) (1.1 eq) – Acts as a buffer to free the hydrazine base without causing side reactions.

-

Ethanol (EtOH) or Methanol (MeOH) – Solvent.

Methodology

-

Solubilization: In a round-bottom flask, dissolve 1.0 mmol of 1-Aminopiperidin-4-ol HCl in 5 mL of Ethanol. The solution may be slightly cloudy.

-

Neutralization (In-situ): Add 1.1 mmol of NaOAc . Stir for 10 minutes at room temperature. Note: Using a mild base like acetate is preferred over strong bases (NaOH) to prevent potential elimination reactions or degradation of sensitive aldehydes.

-

Addition: Add 1.0 mmol of 4-Chlorobenzaldehyde in one portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The product usually appears as a new spot with a lower Rf than the aldehyde.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, filter and wash with cold ethanol.

-

If no precipitate forms, remove solvent under reduced pressure, resuspend in minimal water, and extract with Ethyl Acetate.

-

-

Validation: Confirm structure via ¹H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine/hydrazone proton (~7.5–8.5 ppm).

Visualization 2: Reaction Workflow

Figure 2: Step-by-step synthetic pathway for hydrazone formation.

Storage & Stability Guidelines

To maintain the integrity of CAS 112193-41-6, strict adherence to the following storage conditions is required:

| Parameter | Specification | Reason |

| Temperature | 2°C – 8°C (Refrigerate) | Slows thermal decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the hydrazine moiety. |

| Container | Amber Glass | Protects from potential photodegradation. |

| Desiccant | Required | The HCl salt is hygroscopic; moisture leads to hydrolysis. |

References

-

PubChem. (2025).[6] Compound Summary for CID 12125645: 1-Aminopiperidin-4-ol.[2] National Library of Medicine. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for the Alpha-Effect in hydrazines).

Sources

- 1. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Aminopiperidine hydrochloride | CAS 63234-70-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氨基哌啶 | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.modulor.de [cdn.modulor.de]

- 9. deca.upc.edu [deca.upc.edu]

An In-depth Technical Guide to the Determination of Melting Point and Thermal Stability of 1-Aminopiperidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the melting point and thermal stability of 1-Aminopiperidin-4-ol hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document serves as a procedural and interpretative resource for researchers and drug development professionals. It outlines the fundamental principles and detailed experimental protocols for established analytical techniques, including capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By synthesizing field-proven insights with established scientific standards, this guide empowers researchers to generate accurate and reliable thermophysical data for novel or uncharacterized piperidine derivatives, ensuring scientific integrity and supporting robust drug development programs.

Introduction: The Critical Role of Thermophysical Properties in Drug Development

1-Aminopiperidin-4-ol hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1][2] The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates, such as melting point and thermal stability, are critical parameters that influence every stage of the drug development lifecycle. These properties are fundamental to:

-

Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically cause a depression and broadening of the melting range.[3]

-

Solid-State Characterization: Understanding the thermal behavior of a compound is essential for identifying and characterizing different solid forms, such as polymorphs, solvates, and hydrates, which can have significant impacts on solubility, bioavailability, and stability.

-

Process Development and Manufacturability: Thermal stability data informs the selection of appropriate conditions for drying, milling, and formulation, preventing degradation of the API during manufacturing.[4]

-

Storage and Shelf-Life Prediction: The thermal decomposition profile of a drug substance is a key factor in determining its long-term stability and assigning an appropriate shelf-life and recommended storage conditions.[4]

Given the absence of readily available data for 1-Aminopiperidin-4-ol hydrochloride, this guide provides the necessary theoretical and practical framework for its empirical determination.

Physicochemical Properties of 1-Aminopiperidin-4-ol Hydrochloride and Related Analogues

While specific data for 1-Aminopiperidin-4-ol hydrochloride is not found in the reviewed literature, we can present the known properties of related compounds to provide context.

| Property | 1-Aminopiperidin-4-ol hydrochloride | 4-Aminopiperidine[5] | 4-Piperidone monohydrate hydrochloride[6] | Piperidine |

| Molecular Formula | C₅H₁₃ClN₂O | C₅H₁₂N₂ | C₅H₁₂ClNO₂ | C₅H₁₁N |

| Molecular Weight | 152.62 g/mol (calculated) | 100.16 g/mol | 153.61 g/mol | 85.15 g/mol |

| Appearance | Not specified (likely a solid) | Liquid or low melting solid | Solid | Liquid |

| Melting Point | To be determined | Not specified | Not specified | -13 °C |

| Boiling Point | Not specified | Not specified | Not specified | 106 °C |

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives.

Experimental Methodology for Melting Point Determination

The melting point of a pure crystalline compound is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range.

Principle of Capillary Melting Point Determination

The standard and most widely accepted method for melting point determination is the capillary method.[7] A small, finely powdered sample is packed into a thin-walled glass capillary tube and heated in a controlled manner. The temperatures at which the sample begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range.

Causality in Experimental Choices

-

Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. It should be finely powdered to ensure uniform packing and efficient heat transfer within the capillary.

-

Heating Rate: A slow heating rate (typically 1-2 °C per minute) is crucial for an accurate determination. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[3]

-

Hygroscopic Nature: Amine hydrochloride salts are often hygroscopic. If 1-Aminopiperidin-4-ol hydrochloride is found to be hygroscopic, the sample must be handled in a low-humidity environment (e.g., a glove box) and the capillary tube should be flame-sealed before measurement to prevent water absorption.[8]

Step-by-Step Protocol for Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry 1-Aminopiperidin-4-ol hydrochloride onto a clean, dry watch glass. Finely crush the solid using a spatula.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom.[9]

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Set a high heating rate (e.g., 10 °C/min) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Insert a new capillary and set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point found in the previous step.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting point is reported as the range T_onset – T_clear.

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Figure 1: Workflow for Capillary Melting Point Determination.

Thermal Stability Analysis: A Deeper Look

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature. For drug development, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[4] They provide a comprehensive profile of a compound's thermal stability.[10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] When the sample undergoes a thermal transition (e.g., melting, crystallization, or decomposition), it requires more or less heat than the reference, resulting in a peak on the DSC thermogram.

Information Gained:

-

Melting Point/Range: An endothermic peak corresponds to the melting of the sample. The peak onset provides a precise melting temperature, while the peak area is proportional to the enthalpy of fusion (ΔH_fus).

-

Polymorphism: Different polymorphic forms of a compound will typically have different melting points and enthalpies of fusion, which can be clearly distinguished by DSC.

-

Purity Analysis: Impurities broaden the melting endotherm and lower the peak temperature.

-

Decomposition: Exothermic or endothermic events at higher temperatures can indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the temperatures at which a material loses mass due to processes like dehydration, desolvation, or decomposition.

Information Gained:

-

Decomposition Temperature: The onset temperature of mass loss indicates the point at which the compound begins to decompose.

-

Hydration/Solvation State: A mass loss step at temperatures below ~150 °C often corresponds to the loss of water (hydration) or solvent molecules. The percentage of mass lost can be used to determine the stoichiometry of the solvate or hydrate.

-

Thermal Stability Profile: The TGA curve provides a clear profile of the material's stability over a wide temperature range.

Causality in Experimental Choices for DSC/TGA

-

Atmosphere: The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation. Running a parallel experiment in an air or oxygen atmosphere can provide insights into the compound's oxidative stability.[11]

-

Heating Rate: A standard heating rate of 10 °C/min is often used for routine analysis. Slower rates can provide better resolution of thermal events, while faster rates may be used for screening.

-

Sample Pan: Aluminum pans are common for routine analysis up to ~600 °C. For samples that might react with aluminum or for higher temperature studies, gold or platinum pans are used. For hygroscopic or volatile samples, hermetically sealed pans are necessary to prevent mass loss before the thermal event of interest.

Step-by-Step Protocol for DSC and TGA Analysis

-

Instrument Calibration: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using certified reference standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Aminopiperidin-4-ol hydrochloride into an appropriate sample pan (e.g., an aluminum pan with a lid).

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

-

DSC Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C).

-

Instrument Setup (TGA): Place the sample pan onto the TGA balance mechanism. Purge the furnace with nitrogen.

-

TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Analysis: Analyze the resulting DSC thermogram for endothermic and exothermic peaks and the TGA curve for mass loss steps. Determine onset temperatures, peak temperatures, enthalpy changes (DSC), and percentage mass loss (TGA).

Figure 2: Integrated Workflow for DSC and TGA Thermal Analysis.

Conclusion

The determination of melting point and thermal stability are foundational activities in the characterization of any new chemical entity, including 1-Aminopiperidin-4-ol hydrochloride. While direct experimental data for this compound is not currently prevalent in public literature, the application of standardized, well-understood techniques provides a clear path forward for its comprehensive analysis. By following the detailed protocols for capillary melting point determination, DSC, and TGA outlined in this guide, researchers can generate the high-quality, reliable data essential for making informed decisions throughout the drug discovery and development process. This systematic approach ensures not only the scientific integrity of the characterization but also contributes to the development of safe, stable, and effective pharmaceutical products.

References

-

Stanford Research Systems. (n.d.). Melting Point Determination. thinkSRS.com. Retrieved February 15, 2026, from [Link]

-

METTLER TOLEDO. (n.d.). What is Melting Point?. Mettler Toledo. Retrieved February 15, 2026, from [Link]

-

Gotor, V. F., et al. (2021). TG/DSC curves for system components. ResearchGate. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

-

Parkland College. (n.d.). Determination of Melting Points. Retrieved February 15, 2026, from [Link]

-

Wesołowski, M., & Rojek, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4368. Retrieved February 15, 2026, from [Link]

-

NIST/TRC. (n.d.). Piperidine Critically Evaluated Thermophysical Property Data. NIST. Retrieved February 15, 2026, from [Link]

-

Kumar, A., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved February 15, 2026, from [Link]

-

Ghirlando, R., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Protein Science, 22(11), 1479–1492. Retrieved February 15, 2026, from [Link]

-

Snyder, R. G., & Zerbi, G. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved February 15, 2026, from [Link]

-

CeramXpert. (2026, February 2). Thermal Analysis in Drug Development: DSC and TGA. Retrieved February 15, 2026, from [Link]

-

Henven. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]

-

Gstach, H., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(18), 4202. Retrieved February 15, 2026, from [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved February 15, 2026, from [Link]

-

Dimmock, J. R., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20, 1373-1390. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. ceramxpert.com [ceramxpert.com]

- 5. 4-氨基哌啶 | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 11. mdpi.com [mdpi.com]

Technical Guide: 1-Aminopiperidin-4-ol Hydrochloride as a Pharmaceutical Intermediate

This guide details the technical specifications, synthesis, and pharmaceutical utility of 1-Aminopiperidin-4-ol hydrochloride , a specialized bifunctional hydrazine scaffold used in the construction of fused heterocyclic APIs.

Executive Summary

1-Aminopiperidin-4-ol hydrochloride (CAS: 79414-82-7 for free base) is a high-value bifunctional building block characterized by a secondary hydroxyl group at the C4 position and a reactive N-amino (hydrazine) motif at the N1 position. Unlike its isomer 4-aminopiperidine, this molecule acts as a "cyclic hydrazine," making it indispensable for synthesizing [1,2,4]triazolo[1,5-a]piperidines and pyrazolo[1,5-a]pyridines —scaffolds frequently observed in kinase inhibitors (e.g., TrkA, JAK) and GPCR modulators.

Its dual functionality allows for orthogonal derivatization: the N-amino group serves as a nucleophile for heterocycle formation, while the C4-hydroxyl provides a handle for solubility enhancement or further conjugation.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 1-Aminopiperidin-4-ol hydrochloride |

| CAS Number | 79414-82-7 (Free Base) / In situ HCl salt |

| Molecular Formula | C₅H₁₂N₂O[1][2][3] · HCl |

| Molecular Weight | 116.16 g/mol (Free Base) + 36.46 (HCl) |

| Structure | Piperidine ring with -OH at C4 and -NH₂ at N1 |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, MeOH; sparingly soluble in DCM |

| pKa | ~15.11 (Predicted for hydrazine NH), ~14 (OH) |

Synthetic Routes & Manufacturing

The synthesis of 1-aminopiperidin-4-ol is non-trivial due to the need to selectively aminate the ring nitrogen without affecting the hydroxyl group. Two primary industrial routes exist.[4]

Route A: Nitrosation-Reduction (The Classical Route)

This is the most common laboratory and scale-up method. It involves the N-nitrosation of piperidin-4-ol followed by reduction.

-

Nitrosation: Piperidin-4-ol reacts with sodium nitrite (NaNO₂) in acidic media (HCl) to form N-nitrosopiperidin-4-ol .

-

Reduction: The N-nitroso intermediate is reduced to the N-amino product using Lithium Aluminum Hydride (LiAlH₄) or Zinc/Acetic Acid.

Route B: Electrophilic Amination (The Direct Route)

Uses Hydroxylamine-O-sulfonic acid (HOSA) to transfer an amino group directly to the piperidine nitrogen in alkaline conditions. This method avoids toxic nitroso intermediates but requires strict pH control to prevent over-amination.

Visualizing the Synthesis Workflow

Figure 1: The standard Nitrosation-Reduction pathway for synthesizing 1-aminopiperidin-4-ol.

Pharmaceutical Utility & Mechanisms

Core Application: Fused Heterocycle Construction

The N-amino group is the critical handle. It reacts with 1,3-electrophiles (like 1,3-dicarbonyls or enaminonitriles) to form fused bicyclic systems.

-

TrkA Inhibitors: Used to synthesize substituted pyrazolo[1,5-a]pyridine scaffolds. The 1-aminopiperidin-4-ol condenses with an appropriate pyridine or pyrazole precursor, forming the N-N bond that closes the second ring.

-

MAGL Inhibitors: The 4-hydroxyl group is often acylated to link the piperidine core to a lipophilic tail, while the N-amino group is incorporated into a urea or carbamate warhead.

Mechanism: Hydrazone Formation & Cyclization

-

Condensation: The N-NH₂ group attacks a carbonyl carbon (aldehyde or ketone).

-

Dehydration: Loss of water forms a hydrazone.

-

Cyclization: If a second electrophilic site is present (e.g., a nitrile or ester), the hydrazone nitrogen attacks it, closing the ring.

Figure 2: Divergent reactivity profile showing the formation of hydrazones and fused triazoles.

Experimental Protocols

Protocol A: Synthesis of 1-Aminopiperidin-4-ol Hydrochloride (Nitrosation Route)

Adapted for laboratory scale (100 mmol).

Reagents: Piperidin-4-ol (10.1 g), NaNO₂ (7.6 g), Conc. HCl, Zinc powder, Acetic Acid.

-

Nitrosation:

-

Dissolve piperidin-4-ol in 30 mL of 6N HCl. Cool to -5°C.

-

Dropwise add NaNO₂ (dissolved in 15 mL water) over 1 hour, maintaining temp < 0°C.

-

Stir for 2 hours. Neutralize with NaOH to pH 10.[4] Extract with DCM. Evaporate to yield N-nitrosopiperidin-4-ol (yellow oil).

-

-

Reduction:

-

Dissolve the nitroso oil in 50 mL MeOH. Cool to 0°C.[4]

-

Add Zinc powder (3 eq) and slowly drip Acetic Acid (excess) over 2 hours.

-

Stir at room temperature for 4 hours. Filter zinc residue.

-

Concentrate filtrate.[4] Treat with ethanolic HCl to precipitate 1-aminopiperidin-4-ol hydrochloride .

-

Yield: Expect ~60% as a white solid.

-

Protocol B: Quality Control (Hydrazone Derivatization)

Because the free amine oxidizes easily, QC is best performed by converting it to a stable hydrazone derivative using 4-nitrobenzaldehyde.

-

Dissolve 100 mg of 1-aminopiperidin-4-ol HCl in 2 mL ethanol.

-

Add 1 eq of 4-nitrobenzaldehyde.

-

Heat to reflux for 30 mins.

-

Cool to crystallize the hydrazone.

-

Analysis: Check melting point and HPLC purity. A sharp peak confirms the integrity of the N-amino group.

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: As a hydrazine derivative, this compound is potentially genotoxic . All handling must occur in a fume hood.[5]

-

Skin/Eye Hazards: Causes severe skin burns and eye damage (H314). Wear nitrile gloves and safety goggles.

-

Stability: The free base is air-sensitive (oxidizes to form diazenes). Store as the hydrochloride salt under argon at 2-8°C.

-

Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless reaction is intended).

References

-

ChemicalBook. (2025). 1-AMINO-PIPERIDIN-4-OL Properties and Synthesis. Retrieved from

-

GuideChem. (2025). 1-Aminopiperidin-4-ol CAS 79414-82-7 Data.[1] Retrieved from

-

European Patent Office. (2022). EP 4032888 A1: Cyano-substituted cyclic hydrazine derivative and application thereof. (Describes use in JAK/Trk inhibitor synthesis). Retrieved from

-

Google Patents. (2007). WO2007127688 - Substituted Pyrazolo[1,5-a]pyridine Compounds.[6] (Specific application of 1-aminopiperidin-4-ol in drug synthesis).[7] Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-Aminopiperidine derivatives. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 3. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN111936503A - ååªåé °çæ²¹èèªé ¶(magl)æå¶å - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Functionalized Hydrazones Using 1-Aminopiperidin-4-ol Hydrochloride

Introduction & Strategic Utility

In the landscape of bioconjugation and medicinal chemistry, 1-Aminopiperidin-4-ol hydrochloride represents a high-value "bifunctional scaffold." Unlike simple hydrazines (e.g., phenylhydrazine), this reagent offers two distinct chemical handles:

-

The N-amino group (

): A potent nucleophile for hydrazone formation with aldehydes/ketones. -

The C4-hydroxyl group (

): A polar handle that increases aqueous solubility of the final construct or serves as an attachment point for linkers (e.g., in PROTACs or Antibody-Drug Conjugates).

This guide details the optimized protocol for synthesizing hydrazones using this specific salt. The critical technical challenge addressed here is the management of the hydrochloride counterion , which dictates the pH equilibrium necessary for successful condensation.

Core Applications

-

Fragment-Based Drug Discovery (FBDD): Rapid generation of polar hydrazone libraries.

-

Linker Synthesis: Creating cleavable hydrazone linkers with a hydroxyl "hook" for further esterification/etherification.

-

Carbonyl Scavenging: Removal of genotoxic aldehyde impurities from pharmaceutical streams.

Mechanistic Principles

The formation of hydrazones is a reversible condensation reaction governed by acid catalysis.[1] The reaction proceeds through a tetrahedral carbinol-hydrazine intermediate, followed by dehydration to form the

The pH Paradox

The reaction rate is bell-shaped with respect to pH (optimal pH

-

pH < 3 (Too Acidic): The hydrazine nitrogen is protonated (

), destroying its nucleophilicity. Crucial Note: Since the starting material is a hydrochloride salt, dissolving it in water/alcohol creates a highly acidic solution that can self-inhibit the reaction. -

pH > 6 (Too Basic): The carbonyl oxygen is not sufficiently protonated, making the electrophilic attack slow.

Therefore, buffering is mandatory to liberate the free hydrazine while maintaining mild acidity for carbonyl activation.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of hydrazone formation highlighting the critical buffering step required for hydrochloride salts.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Ethanol/Acetate Method)

Best for: Stable aldehydes, gram-scale synthesis, and crystallization-driven purification.

Reagents & Materials

-

Substrate: Target Aldehyde/Ketone (1.0 equiv)

-

Reagent: 1-Aminopiperidin-4-ol hydrochloride (1.1 equiv)

-

Buffer: Sodium Acetate (anhydrous) (1.1 – 1.2 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology

-

Preparation of the Nucleophile:

-

In a round-bottom flask, dissolve 1-Aminopiperidin-4-ol HCl (1.1 equiv) and Sodium Acetate (1.1 equiv) in Ethanol (10 mL per gram of substrate).

-

Observation: The solution may become cloudy as NaCl precipitates. This is normal.

-

Stir for 15 minutes at Room Temperature (RT) to ensure liberation of the free hydrazine.

-

-

Addition of Electrophile:

-

Add the Aldehyde/Ketone (1.0 equiv) to the reaction mixture.

-

Add catalytic Glacial Acetic Acid (approx. 0.1 equiv or 2-3 drops).

-

-

Reaction:

-

Aldehydes: Stir at RT for 2–4 hours.

-

Ketones/Sterically Hindered Substrates: Reflux (78°C) for 4–12 hours.

-

Monitoring: Monitor by TLC. The hydrazone product is typically less polar than the starting amine but more polar than the aldehyde. Use a stain (ninhydrin or anisaldehyde) as the piperidine ring is not always UV-active.

-

-

Work-up & Isolation:

-

Method 1 (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold ethanol, and dry.

-

Method 2 (Extraction): If the product remains soluble (due to the 4-OH group), remove solvent in vacuo. Resuspend the residue in minimal water and extract with Ethyl Acetate or DCM. (Note: The 4-OH group makes the product hydrophilic; multiple extractions or salting out the aqueous layer may be required).

-

Protocol B: Microwave-Assisted Synthesis

Best for: Electron-rich ketones, steric bulk, or high-throughput library generation.

-

Combine Aldehyde (0.5 mmol), Amine HCl salt (0.6 mmol), and NaOAc (0.6 mmol) in a microwave vial.

-

Add Ethanol (2 mL).

-

Irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

-

Cool and pour into ice water to induce precipitation.

Data Interpretation & Validation

Representative Optimization Data

The following table summarizes expected outcomes based on substrate electronics.

| Substrate Type | Electronic Nature | Conditions | Typical Yield | Notes |

| 4-Nitrobenzaldehyde | Electron Deficient (Reactive) | RT, 1 hr | >90% | Rapid precipitation; minimal purification needed. |

| Benzaldehyde | Neutral | RT, 3 hrs | 80-85% | Standard baseline. |

| 4-Methoxyacetophenone | Electron Rich (Deactivated) | Reflux, 12 hrs | 60-75% | Requires acid catalysis; microwave recommended. |

| Cyclohexanone | Steric Bulk | Reflux, 6 hrs | 70-80% | Water removal (Dean-Stark) helps drive equilibrium. |

Characterization Checklist

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the imine proton (

) typically between 7.5 – 8.5 ppm . The piperidine ring protons will show distinct splitting patterns; the 4-OH proton often appears as a doublet around 4.5 ppm (exchangeable). -

Mass Spectrometry: Hydrazones show a characteristic

peak. Be aware of potential hydrolysis back to the aldehyde in acidic LC-MS mobile phases.

Experimental Workflow Diagram

Figure 2: Decision tree for the synthesis and isolation of piperidine-hydrazones.

Troubleshooting & Expert Tips

-

"The reaction is stuck at 50% conversion."

-

Cause: Equilibrium limit reached or pH drift.

-

Solution: Add a dehydrating agent (molecular sieves 4Å) to the reaction to remove water and drive the equilibrium to the right (Le Chatelier's principle).

-

-

"My product is water-soluble and won't extract."

-

Cause: The 4-hydroxyl group + piperidine nitrogen makes the molecule very polar.

-

Solution: Use n-Butanol for extraction or saturate the aqueous layer with NaCl ("salting out"). Alternatively, use a reverse-phase C18 Sep-Pak column for purification.

-

-

"I see two spots on TLC."

-

Cause: Hydrazones can exist as E/Z isomers.

-

Solution: This is common.[2] Usually, the E-isomer is thermodynamically favored. Isolate the mixture; they often equilibrate to the stable form in solution or upon recrystallization.

-

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

BenchChem Technical Guides. (2025). The Fundamental Chemistry of Hydrazone Bond Formation: An In-depth Technical Guide. BenchChem Application Notes.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Moldoveanu, S. C. (2019). Reaction of Aldehydes and Ketones with Amines. In: Pyrolysis of Organic Molecules. Elsevier.

-

PubChem. (n.d.). 1-Aminopiperidin-4-ol (Compound Summary). National Library of Medicine.

Sources

Application Note: Functionalization Strategies for 1-Aminopiperidin-4-ol Hydrochloride

Abstract & Core Value Proposition

1-Aminopiperidin-4-ol hydrochloride represents a unique "bifunctional hydrazine" scaffold.[1] Unlike standard piperidines, the

This application note details optimized protocols for unlocking the reactivity of this scaffold. We address the primary challenge—the hydrochloride salt form masking the nucleophilicity—and provide chemoselective strategies to differentiate between the

Structural Analysis & Reactivity Profile[2]

The molecule features two nucleophilic sites with distinct electronic signatures:[2]

-

N1-Amino (Hydrazine): High nucleophilicity, moderate basicity.[1] Prone to condensation with carbonyls (hydrazone formation) and acylation.[1]

-

C4-Hydroxyl (Secondary Alcohol): Lower nucleophilicity.[1] Requires activation or catalysis (e.g., DMAP) for acylation.[1][3]

Critical Handling Note: The hydrochloride salt stabilizes the hydrazine moiety against oxidation but renders it non-nucleophilic.[1][2] Successful functionalization requires an in-situ or pre-synthetic neutralization strategy.[1]

Visualization: Reactivity Flowchart

Figure 1: Activation pathway from the hydrochloride salt to specific functional derivatives.[1]

Protocol A: Chemoselective Hydrazone Formation

Target: Synthesis of stable hydrazone linkers (e.g., for bioconjugation or library synthesis).[1][2]

Mechanism: The

Materials

-

1-Aminopiperidin-4-ol HCl (1.0 equiv)[1]

-

Aldehyde substrate (1.0 - 1.1 equiv)[1]

-

Sodium Acetate (

) (1.2 equiv) - Crucial for buffering[1]

Step-by-Step Methodology

-

Salt Dissociation: In a round-bottom flask, suspend 1-Aminopiperidin-4-ol HCl in Ethanol (0.1 M concentration).

-

Buffering: Add anhydrous Sodium Acetate (1.2 equiv). Stir for 15 minutes at room temperature.

-

Addition: Add the aldehyde (1.0 equiv) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup:

Data Summary: Solvent Effects

| Solvent | Reaction Rate | Solubility of HCl Salt | Recommended For |

|---|---|---|---|

| Ethanol | High | Moderate | Standard organic aldehydes |

| Methanol | High | High | Polar/Water-soluble aldehydes |

| DCM | Low | Insoluble | Not recommended without phase transfer catalyst |[1]

Protocol B: N-Selective Acylation (Hydrazide Synthesis)

Target: Creating an amide/hydrazide bond at

Materials

Step-by-Step Methodology

-

Preparation: Suspend the HCl salt in anhydrous DCM (0.1 M) under nitrogen atmosphere.

-

Base Addition: Add

(2.2 equiv) slowly. The solution should become clear as the free base dissolves.[1][2] -

Temperature Control: Cool the mixture to 0°C using an ice bath.

-

Electrophile Addition: Add the acylating agent (1.0 equiv) dropwise over 20 minutes.

-

Note: Do not use excess anhydride; strictly 1:1 stoichiometry prevents O-acylation.[1]

-

-

Quench: After 1 hour at 0°C, quench with saturated

solution. -

Isolation: Extract with DCM, wash with brine, and dry.

Protocol C: Reductive Amination (N-Alkylation)

Target: Formation of stable N-C bonds (Hydrazine alkylation).[1]

Methodology

-

Equilibration: Mix 1-Aminopiperidin-4-ol HCl (1.0 equiv) and Ketone/Aldehyde (1.1 equiv) in MeOH.

-

pH Adjustment: Adjust pH to ~5–6 using acetic acid (if needed, though the HCl salt often provides sufficient acidity).

-

Reduction: Add Sodium Cyanoborohydride (

) (1.5 equiv) portion-wise. -

Stir: React for 12–16 hours at room temperature.

-

Workup: Quench with aqueous

, extract with EtOAc.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion | HCl salt not neutralized.[1] | Ensure Base (NaOAc or TEA) is added before electrophile.[1] |

| O-Acylation (Ester) | Temperature too high or excess reagent.[1] | Maintain 0°C; use exact stoichiometry (1.0 equiv). |

| Oxidation (Darkening) | Hydrazine oxidation by air.[1][2] | Perform reactions under |

Analytical Checkpoints

-

NMR (

):

References

-

Synthesis of 1-Aminopiperidine Derivatives

-

Hydrazone Formation Conditions

-

Chemoselective Acylation of Amino-Alcohols

-

Safety Data & Handling (1-Aminopiperidin-4-ol)

Sources

Scalable synthesis routes for 1-Aminopiperidin-4-ol hydrochloride

Application Note: Scalable Synthesis Routes for 1-Aminopiperidin-4-ol Hydrochloride

Executive Summary

1-Aminopiperidin-4-ol is a critical hydrazine-functionalized building block used in the synthesis of bioactive heterocycles, particularly for antifungal and antibacterial drug candidates.[1] Its dual functionality—a secondary alcohol and a hydrazine moiety—allows for versatile derivatization, such as the formation of fused bicyclic systems (e.g., [1,2,4]triazolo[1,5-a]piperidines).

This guide details two scalable synthesis routes. Route A (Electrophilic Amination) is the recommended modern protocol for pharmaceutical applications due to its "one-pot" nature and avoidance of carcinogenic nitrosamine intermediates.[1] Route B (Nitrosation-Reduction) is provided as a cost-effective alternative for non-GMP environments or where raw material costs are the primary driver, provided strict safety controls are in place.[1]

Route Selection Strategy

The choice of synthesis route depends on facility capabilities (handling of carcinogens vs. heat management) and purity requirements.

| Feature | Route A: Electrophilic Amination (HOSA) | Route B: Nitrosation & Reduction |

| Reagents | 4-Hydroxypiperidine, Hydroxylamine-O-sulfonic acid (HOSA), KOH | 4-Hydroxypiperidine, NaNO₂, Zn/AcOH or H₂/Pd |

| Steps | 1 (Direct Amination) | 2 (Nitrosation → Reduction) |

| Safety | High: Exothermic; HOSA is a skin irritant.[1][2][3][4] | Low: N-nitroso intermediates are potent carcinogens.[1] |

| Scalability | Excellent (Kilogram scale validated for analogs).[1] | Good, but requires containment for Step 1. |

| Purity Profile | Cleaner; inorganic byproducts (sulfates).[1] | Risk of residual zinc or nitrosamines.[1] |

| Recommendation | Primary Choice for Pharma/GMP | Secondary Choice for Commodity Scale |

Protocol A: Direct Electrophilic Amination (HOSA Route)

Recommended for high-purity applications and to avoid nitrosamine regulatory concerns.[1]

Mechanism:

Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic aminating agent.[1] In alkaline media, it transfers an amino group (

Materials:

-

4-Hydroxypiperidine (CAS 5382-16-1)[1]

-

Hydroxylamine-O-sulfonic acid (HOSA) (CAS 2950-43-8)[1]

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Water (Deionized)

-

Hydrochloric Acid (conc. or gas) for salt formation

Step-by-Step Protocol:

-

Preparation of Amine Solution:

-

In a jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, dissolve 4-Hydroxypiperidine (1.0 equiv) in water (3 volumes).

-

Add KOH (2.5 equiv) to the solution. Stir until fully dissolved.

-

Note: A high molar ratio of amine to HOSA (or excess base) helps prevent over-reaction, though 1:1 stoichiometry is often sufficient for HOSA if added slowly.

-

-

Controlled Addition (Critical Step):

-

Heat the solution to 50–55°C .

-

Dissolve HOSA (1.1 equiv) in water (2 volumes) in a separate vessel. Caution: HOSA solutions are acidic and unstable over long periods; prepare fresh.[1]

-

Add the HOSA solution dropwise to the amine mixture over 1–2 hours .

-

Exotherm Control: Maintain internal temperature between 55°C and 65°C . Do not exceed 75°C to prevent decomposition of HOSA or O-sulfonation of the hydroxyl group.[1]

-

-

Reaction Completion:

-

After addition, stir at 60°C for 1 hour .

-

Monitor reaction by HPLC or TLC (Eluent: MeOH/DCM/NH4OH). The starting secondary amine should be consumed.

-

-

Workup & Isolation:

-

Salt Formation (Hydrochloride):

-

Cool the organic filtrate to 0–5°C.

-

Slowly bubble HCl gas or add HCl in Dioxane/IPA (1.1 equiv) dropwise.[1]

-

The crude hydrochloride salt will precipitate.

-

Filter the solid and wash with cold acetone or diethyl ether to remove colored impurities.

-

Recrystallization: Recrystallize from Ethanol/Water or Methanol/EtOAc if high purity (>99%) is required.[1]

-

Yield: Typically 60–75%.[1] Safety Note: HOSA is a corrosive solid.[1] Ensure proper ventilation.[1]

Protocol B: Nitrosation & Reduction

Traditional route.[1] Requires strict safety protocols for handling N-nitroso compounds.

Step 1: N-Nitrosation[1]

-

Dissolve 4-Hydroxypiperidine (1.0 equiv) in 2M HCl (1.2 equiv) at 0°C.

-

Add a solution of Sodium Nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining temperature < 5°C.

-

Stir for 2 hours at 0–10°C. A yellow oil or precipitate (N-nitroso-4-piperidinol) will form.

-

Isolation: Extract with DCM. Wash with water.[1] Evaporate solvent carefully (avoid high heat). Warning: N-nitroso compounds are potential carcinogens.[1]

Step 2: Reduction (Zinc/Acetic Acid Method)

-

Dissolve the N-nitroso intermediate in Acetic Acid (50% aq) .

-

Cool to 10°C. slowly add Zinc dust (4.0 equiv) in portions. The reaction is exothermic.

-

Stir at room temperature for 3–5 hours. The yellow color of the nitroso compound should disappear.

-

Workup: Filter off zinc residues.[1] Neutralize filtrate with NaOH (pH > 12).

-

Extract with n-Butanol or DCM/IPA. Convert to HCl salt as in Protocol A.

Alternative Step 2 (Catalytic Hydrogenation): Hydrogenate the N-nitroso compound using Pd/C (5% loading) in Methanol at 3–5 bar H₂ pressure. This is cleaner but requires pressure equipment.[1]

Process Visualization

Caption: Comparison of the direct HOSA route (Green) versus the two-step Nitrosation route (Red).

Analytical Quality Control

-

Appearance: White to off-white crystalline solid.[1]

-

1H NMR (D₂O): Confirm the presence of the piperidine ring protons (multiplets ~1.5–3.5 ppm) and the CH-OH proton (~3.9 ppm). The hydrazine

protons are exchangeable and may not be visible in D₂O. -

HPLC Purity: >98% (a/a).

References

-

Preparation of N-aminopiperidine (Patent)

-

Nitrosation and Reduction Protocol (Patent)

-

HOSA Reagent Utility

-

Physical Properties (Base Compound)

-

Source: PubChem CID 12125645 (1-Amino-4-piperidinol).[1]

-

URL:

-

Sources

Troubleshooting & Optimization

Improving yield in reactions involving 1-Aminopiperidin-4-ol hydrochloride

Welcome to the technical support center for 1-Aminopiperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile building block. Our focus is on explaining the causality behind experimental choices to empower you to achieve higher yields, greater purity, and more reliable outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and reactivity of 1-Aminopiperidin-4-ol hydrochloride.

Q1: What are the correct storage and handling procedures for 1-Aminopiperidin-4-ol hydrochloride?

A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Due to its hygroscopic nature and potential for oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[1]

Q2: Why is the addition of a base necessary when using 1-Aminopiperidin-4-ol hydrochloride in a reaction?

A2: This is the most critical parameter for success. The starting material is a hydrochloride salt, meaning the piperidine nitrogen and the exocyclic amino group are protonated. In this state, the key 1-amino group is non-nucleophilic and cannot participate in reactions like condensation with carbonyls. A base must be added in a stoichiometric amount (at least one equivalent, though a slight excess of 1.1-1.2 equivalents is common) to neutralize the HCl salt and "free" the primary amino group, thereby activating its nucleophilicity. The choice of base is critical and is discussed in the troubleshooting section.[2]

Q3: What is the primary application of this reagent, and what functional group is most reactive?

A3: The most common and powerful application is its use as a hydrazine equivalent in the synthesis of hydrazones.[3][4] The terminal primary amino group (-NH₂) of the 1-aminopiperidine moiety is significantly more nucleophilic than the internal piperidine nitrogen or the C-4 hydroxyl group. Therefore, it will selectively react with aldehydes and ketones under controlled conditions to form stable C=N bonds, yielding hydrazone derivatives. These derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds and complex molecules.[4][5]

Q4: Can the C-4 hydroxyl group interfere with reactions at the primary amino group?

A4: Under typical hydrazone formation conditions (mildly acidic or basic, moderate temperatures), the hydroxyl group is generally unreactive. However, in the presence of non-selective, highly reactive electrophiles (e.g., acyl chlorides without careful temperature control, or strong dehydrating agents), competitive or subsequent reaction at the hydroxyl group can occur. For reactions specifically targeting the hydroxyl group (e.g., esterification, etherification), the more nucleophilic 1-amino group must first be protected.

Section 2: Troubleshooting Guide: Enhancing Yield and Purity

This section provides a question-and-answer guide to troubleshoot specific experimental challenges.

Issue 1: My hydrazone synthesis is resulting in a low yield. What are the likely causes and solutions?

Low yields in hydrazone formation are a common but solvable problem. The root cause often lies in one of four areas: basification, reaction equilibrium, catalysis, or starting material quality.

1. Inadequate Basification: As mentioned in the FAQ, the primary amino group must be deprotonated to act as a nucleophile.

-

Symptom: The reaction is sluggish, a significant amount of starting material remains even after extended reaction times, or the reaction does not initiate.

-

Solution: Ensure you are using at least a full equivalent of a suitable base. For sensitive substrates, a non-nucleophilic organic base is preferred to inorganic bases.

| Base | pKa of Conjugate Acid | Typical Solvents | Comments |

| Triethylamine (Et₃N) | ~10.7 | DCM, THF, Ethanol | Common choice; the resulting Et₃N·HCl salt can be easily removed with an aqueous wash.[2] |

| DIPEA (Hünig's base) | ~11.0 | DCM, THF, DMF | Sterically hindered, making it non-nucleophilic. Ideal for preventing side reactions with electrophilic starting materials.[2] |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile, DMF | Heterogeneous base, can be filtered off. May require higher temperatures or longer reaction times. |

| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Ethanol, Methanol | A mild base suitable for highly sensitive substrates, but may require heat to drive the reaction to completion.[2] |

2. Unfavorable Reaction Equilibrium: Hydrazone formation is a condensation reaction that produces one molecule of water for every molecule of product. This reaction is reversible.

-

Symptom: The reaction stalls at partial conversion (e.g., 50-70% completion as seen by TLC or ¹H NMR).

-

Solution: Drive the equilibrium toward the product side by actively removing water from the reaction medium.

-

Method A: Molecular Sieves. Add activated 3Å or 4Å molecular sieves to the reaction mixture. This is effective for small to medium-scale reactions.

-

Method B: Dean-Stark Apparatus. For larger-scale reactions, refluxing in a solvent that forms an azeotrope with water (e.g., toluene, benzene) using a Dean-Stark trap is highly effective.

-

3. Suboptimal Catalysis: While basification is required to initiate the reaction, the mechanism of hydrazone formation is typically accelerated by a mild acid catalyst.

-

Symptom: The reaction is very slow, even with proper basification and water removal.

-

Solution: After adding the base to free the amine, add a catalytic amount (1-5 mol%) of a weak acid like acetic acid. The triethylammonium hydrochloride salt formed in situ from using Et₃N can often serve as a sufficient mild acidic catalyst. Be cautious: adding too much acid will re-protonate the 1-amino group and halt the reaction. The optimal pH is typically in the range of 4-6.

4. Poor Starting Material Quality: The purity of your reactants is paramount.

-

Symptom: The reaction is messy, with multiple unexpected spots on TLC from the start, or yields are inconsistent between batches.

-

Solution:

-

1-Aminopiperidin-4-ol hydrochloride: Check the purity by ¹H NMR. If it has discolored or appears clumpy, it may have absorbed moisture or degraded.

-

Aldehyde/Ketone: Aldehydes are prone to oxidation to carboxylic acids upon storage. Purify by distillation or column chromatography if purity is questionable.

-

Issue 2: I'm struggling with the purification of my final product. What is an effective workup strategy?

Purification challenges often stem from residual starting materials or salt byproducts. A well-designed workup protocol is essential.

-

Problem: The crude product is an inseparable oil, or column chromatography yields are low.

-

Recommended General Workup Protocol:

-

Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid catalyst and help remove the ammonium salt byproduct.

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break up emulsions and removes the bulk of the water from the organic phase.

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification Strategy:

-

Recrystallization: If the resulting hydrazone is a solid, recrystallization is the most effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

-

Column Chromatography: If the product is an oil or cannot be recrystallized, silica gel column chromatography is the next step. Use a solvent system guided by TLC analysis, typically starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[7]

-

Section 3: Protocols & Visual Guides

Protocol 1: General Procedure for High-Yield Hydrazone Synthesis

This protocol provides a robust starting point for the synthesis of hydrazones from 1-Aminopiperidin-4-ol hydrochloride.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Aminopiperidin-4-ol hydrochloride (1.0 eq).

-

Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 0.1-0.2 M concentration). Add triethylamine (1.1 eq) and stir the suspension at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

-

Reactant Addition: Add the desired aldehyde or ketone (1.0-1.05 eq) to the solution.

-

Catalyst (Optional): Add glacial acetic acid (0.05 eq).

-

Reaction: Stir the reaction at room temperature or heat to reflux (typically 50-80°C) as needed. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding activated 4Å molecular sieves.

-

Workup: Once the reaction is complete, cool to room temperature, filter if sieves were used, and concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Redissolve the residue in ethyl acetate and follow the aqueous wash procedure described in Issue 2 . Purify the final product by recrystallization or column chromatography.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low reaction yields.

Caption: Troubleshooting decision tree for low-yield reactions.

Reaction Mechanism Overview

This diagram illustrates the key steps in the acid-catalyzed formation of a hydrazone.

Caption: Simplified mechanism for hydrazone formation.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Optimization of the conditions for the reaction of 1 with piperidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. (2010). The Open Organic Chemistry Journal. Retrieved February 15, 2026, from [Link]

-

Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (2018). Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

-

What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 15, 2026, from [Link]

-

Synthesis of some 4-oxobenzotriazolo Hydrazones. (n.d.). American Research Journals. Retrieved February 15, 2026, from [Link]

-

Struggling with yield for a simple reaction: What could I be screwing up? (2024). Reddit. Retrieved February 15, 2026, from [Link]

-

Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]

-

Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

4-Aminopiperidine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved February 15, 2026, from [Link]

-

Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. (2012). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arjonline.org [arjonline.org]

- 5. benthamopen.com [benthamopen.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. jocpr.com [jocpr.com]

Handling hygroscopic nature of 1-Aminopiperidin-4-ol hydrochloride

Technical Support Center: 1-Aminopiperidin-4-ol Hydrochloride

A Guide to Handling its Hygroscopic Nature in Research & Development

Welcome to the technical support guide for 1-Aminopiperidin-4-ol hydrochloride. As a valued partner in your research, we understand that the physical properties of a reagent are just as critical as its chemical reactivity. 1-Aminopiperidin-4-ol hydrochloride is a key building block, but its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can present significant challenges if not managed correctly.[1][2]

This guide is designed to provide you, the research and drug development professional, with practical, field-proven insights to mitigate the issues caused by moisture absorption. We will move beyond simple instructions to explain the causality behind our recommended procedures, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed to identify the probable cause related to the compound's hygroscopicity, followed by a robust, scientifically-grounded solution.

Issue 1: My 1-Aminopiperidin-4-ol hydrochloride has turned into clumps or a "pasty mess." Can I still use it?

-

Probable Cause: The material has been exposed to ambient air, causing it to absorb a significant amount of atmospheric moisture.[3] This leads to physical changes like clumping and, in severe cases, deliquescence, where the solid dissolves in the absorbed water.[2]

-

Scientific Rationale: The presence of water can have detrimental effects beyond the physical state. It can alter the compound's effective molecular weight, leading to inaccurate molar calculations. Furthermore, for moisture-sensitive reactions, the introduced water can act as an unwanted reactant or catalyst, leading to side products and reduced yields. Amine hydrochloride salts, in particular, can create corrosive conditions when they absorb moisture.[4]

-

Solution & Protocol:

-

Assess the Extent: If the material is only lightly clumped, you may be able to break it up with a spatula inside a controlled environment (like a glove box or in a room with a dehumidifier) immediately before use.[1]

-

Quantify Water Content: The most reliable approach is to determine the water content using Karl Fischer titration. This will allow you to adjust the mass of the reagent you use to account for the water.

-

Drying (Use with Caution): While gentle heating in a vacuum oven can sometimes remove absorbed water, this is not universally recommended as it can risk thermal decomposition of the compound.[1][3] Consult the manufacturer's technical data sheet for thermal stability information before attempting to dry the material.

-

Best Practice: If the material is significantly compromised (i.e., pasty or liquid), it is strongly advised to use a fresh, unopened container to ensure the accuracy and success of your experiment.

-

Issue 2: The analytical balance reading is unstable and continuously increasing while weighing the compound.

-

Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air while on the open balance pan.[5] The increasing mass is the weight of the water being absorbed in real-time.

-

Scientific Rationale: An accurate weighing is the foundation of any chemical reaction. If the mass is changing during the measurement process, it is impossible to know the true amount of the reagent being added. This directly impacts stoichiometry and can ruin an experiment.

-

Solution & Protocol:

-

Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere.[1][3]

-

Use Weighing by Difference (Subtraction Weighing): This is the most effective method for hygroscopic solids.[6] Instead of taring a weigh boat and adding the compound, you weigh a sealed vial containing the compound, transfer an approximate amount to your reaction vessel, and then re-weigh the sealed vial. The difference in weight is the exact amount transferred. See the detailed protocol in the "Experimental Protocols" section below.

-

Controlled Environment: Whenever possible, perform weighing operations inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity.[7]

-

Issue 3: My reaction yield is low and inconsistent, even though I'm following the procedure carefully.

-

Probable Cause: If your reaction is sensitive to water (e.g., involves organometallics, acid chlorides, or certain coupling reactions), unintended water introduced by the hygroscopic 1-Aminopiperidin-4-ol hydrochloride could be the culprit.

-

Scientific Rationale: Water can compete with nucleophiles, hydrolyze starting materials or intermediates, and deactivate catalysts. For instance, in an acylation reaction, water can hydrolyze the acyl chloride, consuming it before it can react with the amine, thus lowering the yield of the desired amide. The formation of amine hydrochloride salts and their interaction with water is a known issue in industrial synthesis.[8]

-

Solution & Protocol:

-

Verify Reagent Quality: Use a fresh bottle of 1-Aminopiperidin-4-ol hydrochloride or one that has been properly stored.

-

Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is properly dried before use. A common method is to oven-dry glassware and cool it under a stream of inert gas.[9]

-

Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

-

Protocol Validation: As a control, run a small-scale reaction using a freshly opened container of the reagent and compare the results to your previous attempts.

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-Aminopiperidin-4-ol hydrochloride?

You must store the compound in a tightly sealed container to prevent any contact with atmospheric moisture.[1][10] The ideal storage location is inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[2] For long-term storage, refer to the supplier's recommendations, which may include refrigeration in a dry environment.

| Storage Condition | Recommendation | Scientific Rationale |

| Primary Container | Tightly sealed, original manufacturer's bottle. | Prevents direct exposure to ambient, moisture-laden air.[3] |

| Secondary Storage | In a desiccator or glove box. | Provides a localized, dry environment, acting as a second barrier against moisture.[2] |